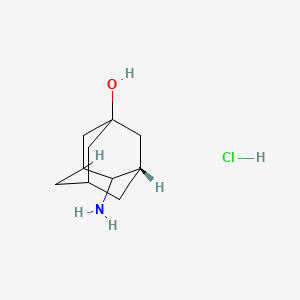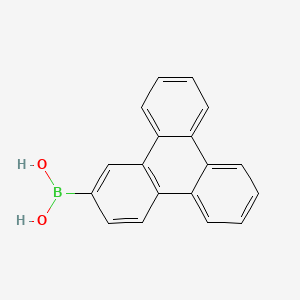
(5R)-Rosuvastatin Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-Rosuvastatin Methyl Ester is a chemical compound derived from Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is an ester derivative, which means it is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant odors and are commonly found in nature, as well as in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Rosuvastatin Methyl Ester typically involves the esterification of Rosuvastatin with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Rosuvastatin+MethanolAcid Catalyst(5R)-Rosuvastatin Methyl Ester+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of microreactor systems has also been explored for the direct introduction of ester groups into various organic compounds, providing a more sustainable and efficient process .
Análisis De Reacciones Químicas
Types of Reactions
(5R)-Rosuvastatin Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Rosuvastatin and methanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as zinc chloride or silica chloride in the presence of alcohols.
Reduction: Reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Hydrolysis: Rosuvastatin and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Alcohol derivatives of Rosuvastatin.
Aplicaciones Científicas De Investigación
(5R)-Rosuvastatin Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and cholesterol metabolism.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
The mechanism of action of (5R)-Rosuvastatin Methyl Ester involves its conversion back to Rosuvastatin in the body. Rosuvastatin works by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin Methyl Ester: Another ester derivative of a statin medication.
Simvastatin Methyl Ester: Similar in structure and function to (5R)-Rosuvastatin Methyl Ester.
Pravastatin Methyl Ester: Another statin ester with similar cholesterol-lowering effects.
Uniqueness
This compound is unique due to its specific stereochemistry and its high potency in lowering cholesterol levels compared to other statins. Its ester form also allows for different pharmacokinetic properties, potentially offering advantages in drug delivery and metabolism .
Propiedades
Número CAS |
1776088-23-3 |
|---|---|
Fórmula molecular |
C23H30FN3O6S |
Peso molecular |
495.566 |
Nombre IUPAC |
methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1 |
Clave InChI |
SUTPUCLJAVPJRS-WFJXPABVSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Sinónimos |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)




